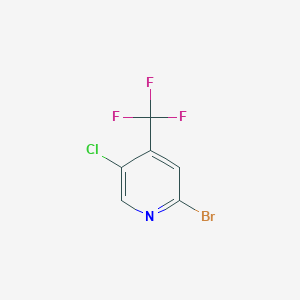

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Overview

Description

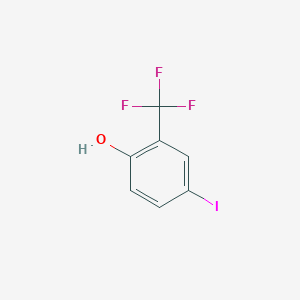

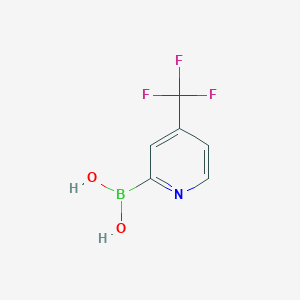

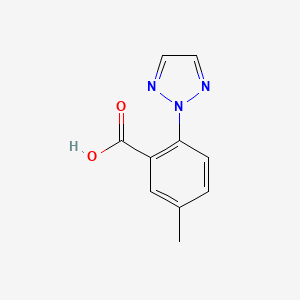

“2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” involves various methods. One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular weight of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is 260.44 . The InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H and the InChI key is SYBSBIJPNQAETE-UHFFFAOYSA-N .Chemical Reactions Analysis

“2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

The physical form of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is liquid . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Agrochemicals

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl , a derivative of trifluoromethylpyridine (TFMP), marked the beginning of its use in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have been developed .

Pharmaceuticals

In the pharmaceutical industry, several TFMP derivatives, including 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine , have been utilized. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials .

Veterinary Medicine

The veterinary industry also benefits from TFMP derivatives. Two veterinary products containing TFMP have been approved for market use, indicating the compound’s versatility and importance in animal health .

Organic Synthesis

This compound serves as a substrate in palladium-catalyzed arylation reactions. Such reactions are crucial for constructing complex organic molecules, which can have various applications in material science and medicinal chemistry .

Inhibitors for Viral Proteases

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine: has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease. This highlights its potential in antiviral research and treatment development .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing field of research, and TFMP derivatives play a significant role in this area. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Synthesis of Functional Materials

Advances in functional materials have been facilitated by the use of TFMP derivatives. These materials find applications in various industries, including electronics, coatings, and more .

Environmental Science

Research into the environmental impact and degradation of TFMP derivatives, including 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine , is vital. Understanding its behavior in the environment can lead to the development of safer agrochemicals and pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .

Mode of Action

It’s known that the compound can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide . This process results in the formation of corresponding nicotinic acid .

Biochemical Pathways

It’s known that the compound can be used in the suzuki–miyaura coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .

Action Environment

It’s known that the compound is a solid at room temperature , and its stability could be influenced by factors such as temperature, humidity, and light exposure.

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCNBTHJRJGMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695950 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188476-72-3 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)

![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)